![molecular formula C9H9ClN2 B169994 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 146398-90-5](/img/structure/B169994.png)

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

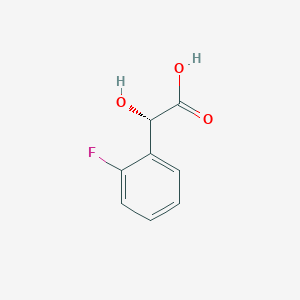

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine (4-Cl-2,6-DMPP) is an organic compound that belongs to the pyrrolo[3,2-c]pyridine family. It is a heterocyclic compound that contains a nitrogen atom in its cyclic core. It is a colorless, crystalline solid that is insoluble in water. 4-Cl-2,6-DMPP has been widely studied due to its unique properties and potential applications in various fields, including medicine, agriculture, and biochemistry.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

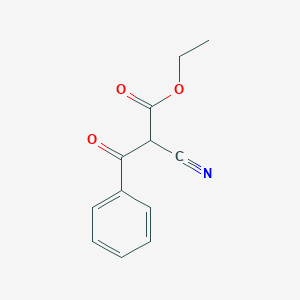

- 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is used in the efficient synthesis of various heterocyclic compounds. For example, it is involved in the synthesis of 4-substituted 7-azaindole derivatives through reactions with phenolates and activated methylene nucleophiles (Figueroa‐Pérez et al., 2006).

Exploration of Biological Properties

- This compound is studied for its biological properties, such as being a component in the synthesis of derivatives with varying biological activities. For instance, different chloro analogs of dimethyl pyrrole dicarboxylates, related to this compound, show varying herbicidal activities (Andrea et al., 1990).

Conformational and Intramolecular Studies

- Research on 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine and its derivatives includes studies on molecular conformation and intramolecular hydrogen bonding. These studies contribute to understanding the compound’s chemical behavior and potential applications (Yavari et al., 2006).

Structural Analysis and Chemical Properties

- The compound is also used in structural analysis studies, such as X-ray diffraction, to investigate bonding schemes and intermolecular interactions. These analyses are crucial for understanding its electronic structure and stability (Hazra et al., 2012).

Development of Luminescent Materials

- It contributes to the development of luminescent materials. For example, its derivatives are used in the synthesis of polymers with strong fluorescence, which can have applications in various fields such as bioimaging and sensing (Zhang & Tieke, 2008).

Pharmacological Research

- The compound is significant in pharmacological research due to its role in the development of new compounds with potential therapeutic applications. Research on pyrrolo[3,4-c]pyridine derivatives has shown promise in areas like analgesic and sedative agents (Wójcicka & Redzicka, 2021).

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine, also known as 4-CHLORO-2,6-DIMETHYL-5-AZAINDOLE, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . The inhibition of FGFRs disrupts the normal signaling pathways, leading to changes in cell proliferation and migration .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine disrupts these pathways, affecting various biological processes .

Result of Action

The compound has shown potent activities against FGFR1, 2, and 3 . In vitro, it has been observed to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

properties

IUPAC Name |

4-chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-5-3-7-8(11-5)4-6(2)12-9(7)10/h3-4,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXHWVFITROOAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(N=C2Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484663 |

Source

|

| Record name | 4-CHLORO-2,6-DIMETHYL-5-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine | |

CAS RN |

146398-90-5 |

Source

|

| Record name | 4-CHLORO-2,6-DIMETHYL-5-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)